2,5-Bis(4-iodophenyl)-3,4-diphenylthiophene 2,5-Bis(4-iodophenyl)-3,4-diphenylthiophene
Brand Name: Vulcanchem
CAS No.: 123715-46-8
VCID: VC19126794
InChI: InChI=1S/C28H18I2S/c29-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(31-27)22-13-17-24(30)18-14-22/h1-18H
SMILES:
Molecular Formula: C28H18I2S
Molecular Weight: 640.3 g/mol

2,5-Bis(4-iodophenyl)-3,4-diphenylthiophene

CAS No.: 123715-46-8

Cat. No.: VC19126794

Molecular Formula: C28H18I2S

Molecular Weight: 640.3 g/mol

* For research use only. Not for human or veterinary use.

2,5-Bis(4-iodophenyl)-3,4-diphenylthiophene - 123715-46-8

Specification

CAS No. 123715-46-8
Molecular Formula C28H18I2S
Molecular Weight 640.3 g/mol
IUPAC Name 2,5-bis(4-iodophenyl)-3,4-diphenylthiophene
Standard InChI InChI=1S/C28H18I2S/c29-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(31-27)22-13-17-24(30)18-14-22/h1-18H
Standard InChI Key NLDVXCGNYFVCSL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)I)C5=CC=C(C=C5)I

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2,5-Bis(4-iodophenyl)-3,4-diphenylthiophene belongs to the class of polyaromatic hydrocarbons with a thiophene core. The iodine atoms on the para positions of the phenyl rings at C2 and C5 introduce steric bulk and electronic effects, while the phenyl groups at C3 and C4 contribute to planar rigidity. The molecular structure is illustrated below:

Thiophene ring with substituents:- 4-Iodophenyl at C2 and C5- Phenyl at C3 and C4\text{Thiophene ring with substituents:} \\ \text{- 4-Iodophenyl at C2 and C5} \\ \text{- Phenyl at C3 and C4}

The exact mass of the compound is 639.922 g/mol, and its LogP value of 9.6253 indicates high hydrophobicity, favoring organic solvent solubility .

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number123715-46-8
Molecular FormulaC28H18I2S\text{C}_{28}\text{H}_{18}\text{I}_2\text{S}
Molecular Weight640.316 g/mol
Exact Mass639.922 g/mol
LogP9.6253
PSA (Polar Surface Area)28.24 Ų
SolubilityTHF, Chloroform

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a four-step reaction sequence :

  • Formation of Thiophene Core: Benzyl chloride reacts with sulfur under controlled conditions to yield a thiophene precursor.

  • Halogenation: Introduction of iodine at the para positions of phenyl rings using iodinating agents.

  • Coupling Reactions: Heck coupling with divinylbenzene derivatives to form extended conjugated systems.

A representative synthesis involves:

  • Reacting 2,5-bis(4-iodophenyl)-3,4-diphenylthiophene with 1,4-didodecyloxy-2,5-divinylbenzene in the presence of a palladium catalyst . This yields poly(p-phenylenevinylene) derivatives with tetraphenylthiophene moieties, critical for optoelectronic applications.

Reaction Optimization

Key parameters for efficient synthesis include:

  • Catalyst: Palladium-based catalysts (e.g., palladium acetate) enhance coupling efficiency.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) facilitate reaction homogeneity.

  • Temperature: Reactions typically proceed at 80–200°C to balance kinetics and product stability .

Optical and Electronic Properties

Photoluminescence

Polymer P1, derived from 2,5-bis(4-iodophenyl)-3,4-diphenylthiophene, exhibits greenish emission in solution with:

  • PL Maximum: 460–480 nm

  • Quantum Yield: 0.24 (in tetrahydrofuran)
    These properties stem from the extended π-conjugation enabled by the thiophene backbone and aryl substituents .

Table 2: Optical Performance of Polymer P1

PropertyValueSource
PL Maximum (λ_em)460–480 nm
Quantum Yield (Φ)0.24
SolventTetrahydrofuran, Chloroform

Electronic Structure

The iodine atoms act as electron-withdrawing groups, modulating the HOMO-LUMO gap. This electronic tuning enhances charge transport in semiconductor applications .

Applications in Materials Science

Optoelectronic Devices

The compound’s derivatives are integral to light-emitting diodes (LEDs) and photovoltaic cells due to their:

  • High Solubility: Dissolves in common organic solvents, enabling solution-processed device fabrication.

  • Thermal Stability: Glass transition temperatures (TgT_g) below 80°C ensure morphological stability under operational conditions .

Polymer Composites

Incorporating 2,5-bis(4-iodophenyl)-3,4-diphenylthiophene into poly(p-phenylenevinylene) backbones enhances mechanical rigidity and optical clarity, making it suitable for flexible displays .

Comparative Analysis with Structural Analogs

Nitro and Amino Derivatives

  • 2,5-Bis(4-nitrophenyl)-3,4-diphenylthiophene (CAS 101945-48-6): Exhibits similar steric bulk but higher reactivity due to nitro groups .

  • BADT (2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene): Serves as a precursor for bismaleimides with thermal stability up to 392°C .

Table 3: Comparison of Thiophene Derivatives

CompoundSubstituentsThermal StabilityApplication
2,5-Bis(4-iodophenyl)...IodophenylModerateOptoelectronics
BADTAminophenylHigh (355–392°C)High-temp resins
2,5-Bis(4-nitrophenyl)...NitrophenylLowIntermediate

Challenges and Future Directions

Data Gaps

Critical parameters such as melting point, boiling point, and detailed thermal decomposition profiles remain unreported. Future studies should prioritize these measurements to expand application potential.

Functionalization Strategies

Exploring cross-coupling reactions (e.g., Suzuki-Miyaura) could yield derivatives with tailored electronic properties for advanced semiconductor designs .

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